molecular formula C10H9F3OS B14774154 (4-(Trifluoromethylthio)phenyl)propanal CAS No. 1057671-20-1

(4-(Trifluoromethylthio)phenyl)propanal

Cat. No.: B14774154
CAS No.: 1057671-20-1
M. Wt: 234.24 g/mol
InChI Key: DIGPSXWYLRAIRT-UHFFFAOYSA-N
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Description

(4-(Trifluoromethylthio)phenyl)propanal is a chemical building block of high interest in organic synthesis and medicinal chemistry. It features a propanal chain attached to a phenyl ring that is substituted with a trifluoromethylthio (SCF₃) group. This functional group is highly sought-after in advanced research because it significantly enhances a molecule's lipophilicity , which can improve cell membrane permeability and, in a drug discovery context, lead to better metabolic stability and bioavailability . The aldehyde group is a versatile and reactive handle, allowing researchers to easily synthesize more complex molecules through reactions such as reductive amination to form amines, condensation to form imines, or reduction to the corresponding alcohol. This compound serves as a critical intermediate in the development of potential pharmaceuticals and agrochemicals . In medicinal chemistry, the SCF₃ group is a common motif used to optimize the properties of lead compounds. The propanal derivative is particularly useful for constructing molecules with specific chain lengths and functionalities. Researchers can employ it in the synthesis of chiral amino alcohols, which are valuable scaffolds in many biologically active molecules and asymmetric synthesis . Its applications also extend to materials science , where the incorporation of fluorine and sulfur can impart unique surface properties and chemical resistance to advanced materials . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a medicinal or edible product. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as recommended by standard laboratory safety protocols.

Properties

CAS No.

1057671-20-1

Molecular Formula

C10H9F3OS

Molecular Weight

234.24 g/mol

IUPAC Name

3-[4-(trifluoromethylsulfanyl)phenyl]propanal

InChI

InChI=1S/C10H9F3OS/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-7H,1-2H2

InChI Key

DIGPSXWYLRAIRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC=O)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of (4-(Trifluoromethylthio)phenyl)propanal may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethylthio)phenyl)propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethylthio group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include:

    Carboxylic acids: from oxidation reactions.

    Alcohols: from reduction reactions.

    Substituted phenyl derivatives: from substitution reactions.

Scientific Research Applications

(4-(Trifluoromethylthio)phenyl)propanal has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and interactions involving trifluoromethylthio groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Trifluoromethylthio)phenyl)propanal involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aldehyde group can also undergo reactions that contribute to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The trifluoromethylthio group distinguishes (4-(Trifluoromethylthio)phenyl)propanal from analogs with other sulfur-containing substituents. For example:

  • 3-(4-(Methylthio)phenyl)-3-oxopropanal (CAS 1092306-46-1): This compound replaces the -SCF₃ group with a methylthio (-SCH₃) moiety and features a ketone (-CO-) instead of an aldehyde (-CHO). The methylthio group is less electron-withdrawing than -SCF₃, reducing the compound’s oxidative stability but enhancing nucleophilic reactivity at the carbonyl site .
  • 2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal : Here, the -SCF₃ group is absent, replaced by an aliphatic prenyl chain. The lack of sulfur reduces polarity, while the aldehyde group maintains electrophilicity for condensation reactions .

Data Table: Key Properties of this compound and Analogs

Compound Name Substituent Functional Group Molecular Weight Key Applications
This compound -SCF₃ (para) Aldehyde (-CHO) ~220.2 (estimated) Agrochemical intermediates, drug design
3-(4-(Methylthio)phenyl)-3-oxopropanal -SCH₃ (para) Ketone (-CO-) 194.25 Organic synthesis, flavorants
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal Prenyl (ortho) Aldehyde (-CHO) ~202.3 (estimated) Fragrance industry
4-(Trifluoromethylthio)phenol -SCF₃ (para) Phenol (-OH) 194.17 Precursor for isocyanates, polymers

Research Findings and Trends

  • Electrophilicity : The aldehyde group in this compound is more reactive toward nucleophiles (e.g., amines, alcohols) than the ketone in 3-(4-(methylthio)phenyl)-3-oxopropanal, enabling its use in Schiff base formation .
  • Thermal Stability : The -SCF₃ group enhances thermal stability compared to -SCH₃, as seen in fluorinated agrochemicals like Toltrazuril, which degrade at temperatures >200°C .
  • Market Availability: While 4-(Trifluoromethylthio)phenol is commercially available (e.g., Kanto Reagents), this compound remains a niche compound, primarily synthesized on-demand for research .

Biological Activity

(4-(Trifluoromethylthio)phenyl)propanal is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethylthio group enhances the compound's metabolic stability and lipid solubility, which may contribute to its interaction with various biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C10H9F3OS
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 53434467

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances binding through halogen bonding interactions, increasing the compound's affinity for its targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical in inflammatory processes .
  • Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells .

Biological Activity Data

Activity TypeTarget(s)IC50 Value (μM)Reference
COX-2 InhibitionCOX-219.2
LOX-5 InhibitionLOX-513.2
CytotoxicityMCF-7 Cells10.4
Cholinesterase InhibitionAChE10.4
Cholinesterase InhibitionBChE7.7

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

  • Anti-inflammatory Properties : The compound's inhibition of COX-2 and LOX enzymes suggests potential use in treating inflammatory diseases. The electron-withdrawing nature of the trifluoromethyl group enhances its interaction with these enzymes, leading to significant anti-inflammatory effects .
  • Cancer Research : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound demonstrated selective toxicity towards MCF-7 cells, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : The inhibition of cholinesterases by this compound suggests it may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease where cholinesterase activity is detrimental .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-(Trifluoromethylthio)phenyl)propanal, and how do their yields compare?

  • Methodology : The compound can be synthesized via oxidation of 2-(4-(trifluoromethylthio)phenyl)-1-propanol using pyridinium chlorochromate (PCC), achieving ~93% yield . Alternatively, reduction of 2-(4-(trifluoromethylthio)phenyl)propionic acid ethyl ester with lithium aluminum hydride (LiAlH4) yields ~15% . A third route involves catalytic hydroformylation of 4-(trifluoromethylthio)styrene, though yields are lower (~11%) due to competing side reactions .
  • Key Considerations : Optimize solvent choice (e.g., dichloromethane for PCC) and reaction time (2–6 hours) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) shows characteristic aldehyde proton resonance at δ 9.7–10.1 ppm. Aromatic protons appear as a doublet (δ 7.2–7.8 ppm) due to the trifluoromethylthio group’s electron-withdrawing effect .
  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. The molecular ion [M]⁺ at m/z 236 confirms purity (>98% by GC) .
    • Validation : Cross-reference with FT-IR (C=O stretch at ~1720 cm⁻¹) and elemental analysis (C: 50.85%, H: 3.83%) .

Q. How does the trifluoromethylthio group influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodology : The -SCF₃ group enhances electrophilicity of the aldehyde via inductive effects. For example, Grignard reactions with methylmagnesium bromide in THF at −78°C yield secondary alcohols with >80% regioselectivity .
  • Challenges : Competing thioether oxidation may occur; use inert atmospheres (N₂/Ar) and avoid strong oxidants .

Advanced Research Questions

Q. How can contradictory yield data for similar aldehydes guide optimization of this compound synthesis?

  • Case Study : A 93% yield via alcohol oxidation vs. 11% via hydroformylation suggests steric hindrance from the -SCF₃ group limits catalytic efficiency.
  • Resolution : Replace Rh-based catalysts with Pd(OAc)₂/ligand systems to improve regioselectivity. Monitor reaction progress via in-situ FT-IR to adjust CO/H₂ pressure .

Q. What computational methods predict the compound’s stability under varying pH conditions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways. The aldehyde group forms a hydrate intermediate at pH > 7, while the -SCF₃ group remains stable below pH 10 .
  • Validation : Experimental kinetic studies (UV-Vis at 240 nm) confirm t₁/₂ of 48 hours at pH 7.4 (25°C) .

Q. How do solvent polarity and temperature affect crystallization of this compound?

  • Methodology : Recrystallize from hexane/ethyl acetate (4:1 v/v) at −20°C to obtain needle-like crystals. Polar solvents (e.g., methanol) reduce yield due to aldehyde dimerization .
  • Characterization : Single-crystal XRD confirms orthorhombic packing (space group P2₁2₁2₁) with C=O···H interactions stabilizing the lattice .

Q. What strategies mitigate safety risks during large-scale handling of this compound?

  • Safety Protocol :

  • Storage : Keep under N₂ at −20°C in amber vials to prevent peroxide formation .
  • Spill Management : Neutralize with 10% NaHCO₃ and adsorb using vermiculite. LC-MS analysis of degradation products confirms non-toxic metabolites (e.g., 3-(4-(trifluoromethylthio)phenyl)propionic acid) .

Data Contradiction Analysis

Q. Why do reported boiling points for analogous aldehydes vary across studies?

  • Investigation : Discrepancies (e.g., 273°C vs. 265°C ) arise from measurement techniques. Differential scanning calorimetry (DSC) under reduced pressure (10 mmHg) provides accurate values by minimizing thermal decomposition.
  • Recommendation : Standardize boiling point determination using ASTM D1120 .

Applications in Organic Synthesis

Q. How is this aldehyde utilized in synthesizing bioactive heterocycles?

  • Case Study : Condensation with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol yields this compound oxime, a precursor for isoxazoline libraries (IC₅₀ = 2–10 µM in kinase assays) .
  • Optimization : Microwave-assisted synthesis (100°C, 20 min) improves oxime purity (>95%) vs. traditional reflux (6 hours) .

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